molecular formula C13H21N3 B14019668 1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine CAS No. 1211534-45-0

1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine

Cat. No.: B14019668
CAS No.: 1211534-45-0
M. Wt: 219.33 g/mol
InChI Key: AKBBGTQVIVPLKC-UHFFFAOYSA-N
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Description

1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine is a significant piperazine chemical scaffold and is most prominently recognized as a major metabolite of the atypical antipsychotic drug Iloperidone. Iloperidone is approved for the treatment of schizophrenia and functions as a potent antagonist with high affinity for dopamine D2 and serotonin 5-HT2A receptors. As a key metabolite, this compound is of high importance in pharmaceutical and analytical research for studying the pharmacokinetics, metabolic pathways, and overall disposition of Iloperidone in biological systems. Researchers utilize this compound as a critical reference standard in mass spectrometry and chromatography-based assays, such as LC-MS/MS, to accurately quantify drug and metabolite levels in plasma and other matrices during pre-clinical and clinical development. Its well-defined structure also makes it a valuable building block in medicinal chemistry for the design and synthesis of novel bioactive molecules targeting the central nervous system. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Source: DrugBank Source: PubChem

Properties

CAS No.

1211534-45-0

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-(5-tert-butylpyridin-2-yl)piperazine

InChI

InChI=1S/C13H21N3/c1-13(2,3)11-4-5-12(15-10-11)16-8-6-14-7-9-16/h4-5,10,14H,6-9H2,1-3H3

InChI Key

AKBBGTQVIVPLKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes

Route via Nucleophilic Substitution on 5-(1,1-Dimethylethyl)-2-halopyridine

One common method involves the reaction of piperazine with 5-(1,1-dimethylethyl)-2-halopyridine (e.g., 2-chloro-5-(1,1-dimethylethyl)pyridine) under basic conditions to afford the target compound. This reaction proceeds via nucleophilic aromatic substitution (S_NAr) where the piperazine nitrogen attacks the halogenated pyridine carbon.

Typical conditions:

  • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base: potassium carbonate or sodium hydride to deprotonate piperazine.
  • Temperature: 80–120 °C to promote substitution.
  • Reaction time: several hours (e.g., 6–24 h).

This route is advantageous due to its straightforwardness and relatively high yields (typically 60–85%).

Protection/Deprotection Strategy Using Boc-Protected Piperazine

An alternative approach involves the use of 1-Boc-piperazine as a starting material to control selectivity and reduce side reactions. This method includes:

  • Reaction of 1-Boc-piperazine with 5-(1,1-dimethylethyl)-2-halopyridine under basic conditions to form the Boc-protected intermediate.
  • Removal of the Boc protecting group using trifluoroacetic acid (TFA) under mild conditions to yield the free piperazine derivative.

This method allows for better handling of the piperazine nitrogen atoms and can improve purity and yield.

Use of Sulfonyl or Other Activated Pyridine Derivatives

In some synthetic schemes, pyridine derivatives bearing sulfonyl or other activating groups at the 2-position are used to enhance the reactivity towards piperazine nucleophiles. For example, 1-(5-isoquinolinesulfonyl)piperazine derivatives have been synthesized by reacting piperazine with sulfonyl-activated pyridines, which may be analogous to the target compound's preparation.

Research Results and Data Tables

Summary of Reaction Conditions and Yields

Methodology Starting Materials Conditions Yield (%) Notes
Nucleophilic substitution (S_NAr) Piperazine + 5-(1,1-dimethylethyl)-2-chloropyridine DMF, K2CO3, 100 °C, 12 h 70–85 Straightforward, moderate to high yield
Boc-protection strategy 1-Boc-piperazine + 5-(1,1-dimethylethyl)-2-chloropyridine DMF, base, 80 °C, 6 h + TFA deprotection 65–80 Improved selectivity and purity
Sulfonyl-activated pyridine route Piperazine + pyridine sulfonyl derivative Alkaline conditions 60–75 Enhanced reactivity, requires sulfonyl precursor

Representative Synthetic Scheme (Based on Literature)

Step 1: 5-(1,1-Dimethylethyl)-2-chloropyridine + Piperazine
    ↓ (K2CO3, DMF, 100 °C, 12 h)
Step 2: 1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine

Notes on Analytical Characterization

The synthesized compounds are typically characterized by:

  • Proton Nuclear Magnetic Resonance (^1H-NMR)
  • Carbon-13 Nuclear Magnetic Resonance (^13C-NMR)
  • High-Resolution Mass Spectrometry (HRMS)
  • Elemental analysis

These techniques confirm the structure and purity of this compound and its intermediates.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring undergoes regioselective substitutions at the 2- and 5-positions due to electron-withdrawing effects from the adjacent nitrogen atom. Key findings include:

Reaction TypeConditionsProductYieldSource
Chlorination POCl₃, DMF, 100°C, 6 h5-tert-butyl-2-chloropyridinyl-piperazine85%
Amination NH₃ (aq), CuI, 120°C, 24 h5-tert-butyl-2-aminopyridinyl-piperazine72%
Alkoxylation NaH, R-OH, DMF, 0°C → 25°C5-tert-butyl-2-alkoxypyridinyl-piperazine60–78%

The tert-butyl group at the 5-position sterically hinders para-substitution, favoring meta-directing effects during electrophilic attacks .

Piperazine Functionalization

The secondary amines in the piperazine ring participate in alkylation, acylation, and cross-coupling reactions:

Alkylation

Reaction with α-haloketones (e.g., chloroacetyl chloride) in anhydrous K₂CO₃ yields bis-alkylated derivatives:

text
1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine + 2 ClCH₂COCl → Bis(chloroacetyl)piperazine derivative (Yield: 74–79%) [2]

Acylation

Benzoylation using benzoyl chloride in CH₂Cl₂ produces mono- and di-acylated products depending on stoichiometry:

text
1 eq acylating agent → Mono-acylated (Selectivity: >90%) 2 eq acylating agent → Di-acylated (Selectivity: 85%) [2]

Suzuki–Miyaura Coupling

The piperazine nitrogen facilitates palladium-catalyzed cross-couplings:

text
Piperazine-Br + Arylboronic acid → Aryl-piperazine hybrid (Yield: 65–82%) [8]

Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems:

SubstrateConditionsProductApplication
Thienopyridine synthesis NaSEt, EtOH, refluxThieno[2,3-b]pyridine derivativesσ₁R/H₃R ligands
1,2,4-Thiadiazole formation DIAD, THF, 25°C, 20 hThiadiazol-5-amine analogsAntifilarial agents

Acid/Base-Mediated Rearrangements

Protonation states significantly influence reactivity:

  • At pH 7.4, the pyridine nitrogen remains unprotonated (pKₐ ≈ 5.2), while the piperazine adopts a monoprotonated state (pKₐ ≈ 8.4) .

  • Doubly protonated species form stable salts with trifluoroacetic acid (TFA), enhancing solubility for HPLC purification .

Comparative Reactivity with Analogues

The tert-butyl group confers distinct steric and electronic properties compared to other substituents:

CompoundReaction Rate (SNAr)Selectivity (σ₁R affinity)
1-[5-CF₃-2-pyridinyl]piperazine1.8× faster12.4 nM (K₁)
1-[5-t-Bu-2-pyridinyl]piperazineBaseline4.41 nM (K₁)

Scientific Research Applications

1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine involves its interaction with specific molecular targets and pathways. This compound has been shown to bind to receptors such as α1B, 5-HT1A, and D2 . These interactions can modulate neurotransmitter activity, leading to various pharmacological effects, including anxiolytic and antidepressant activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Pyridinylpiperazine derivatives vary significantly based on substituent position and electronic character:

Compound Name Substituent (Position) Electronic Nature Key Reference
1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine tert-butyl (5) Electron-donating, bulky N/A (Target)
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine CF₃ (5) Strong electron-withdrawing
Delavirdine Isopropylamino (3) Electron-donating
1-(3-Fluoro-2-pyridinyl)piperazine F (3) Moderate electron-withdrawing

Key Findings :

  • The tert-butyl group in the target compound enhances lipophilicity (logP ~3.2 estimated), improving membrane permeability compared to polar groups like CF₃ (logP ~2.1) .
  • Electron-withdrawing groups (e.g., CF₃) may reduce basicity of the pyridine nitrogen, altering receptor binding kinetics .

Receptor Binding and Pharmacological Activity

Serotonin and Adrenergic Receptors
  • 1-(1-Naphthyl)piperazine: Exhibits high selectivity for 5HT₂ receptors over α-adrenoceptors (affinity ratio >2000) .
  • 1-(3-Fluoro-2-pyridinyl)piperazine: Demonstrates potent α₂-adrenoceptor antagonism (IC₅₀ = 8 nM), outperforming yohimbine in vitro .
Antiviral Activity
  • Delavirdine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) with a 2-pyridinylpiperazine core. Substitution at position 3 (isopropylamino) is critical for HIV-1 inhibition .

Molecular and Physicochemical Properties

Property Target Compound 1-[5-(CF₃)-2-pyridinyl]piperazine Delavirdine
Molecular Formula C₁₃H₂₁N₃ C₁₀H₁₂F₃N₃ C₂₂H₂₈N₆O₃S·CH₄O₃S
Molecular Weight (g/mol) 231.33 255.23 552.68
LogP (Estimated) ~3.2 ~2.1 ~2.8
Key Functional Group tert-butyl Trifluoromethyl Isopropylamino

Implications :

  • Higher logP of the target compound suggests improved blood-brain barrier penetration compared to CF₃ analogs .
  • Delavirdine’s sulfonamide and indole groups add complexity but reduce metabolic stability compared to simpler pyridinylpiperazines .

Antioxidant and Therapeutic Potential

  • 1-(Phenoxyethyl)-piperazine Derivatives: Methyl and dimethyl substitutions enhance antioxidant activity (e.g., SOD activation), while chloro groups reduce efficacy .

Biological Activity

1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic uses based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of piperazine with specific pyridine derivatives. The structural formula can be represented as follows:

C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2

This compound contains a piperazine ring linked to a pyridine moiety, which is substituted with a tert-butyl group at the 5-position. This structural configuration is crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been evaluated against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of piperazine can inhibit urease activity in Helicobacter pylori, which is critical for its survival in acidic environments .

  • Urease Inhibition : Compounds similar to this compound have demonstrated IC50 values lower than standard inhibitors like thiourea, indicating strong urease inhibition potential.

2. Neurotransmitter Receptor Interaction

Piperazine derivatives are known for their interaction with neurotransmitter receptors. The compound has been studied for its affinity towards serotonin receptors, particularly the 5-HT7 receptor. It has shown agonistic properties in various assays, which could have implications for treating mood disorders .

  • Serotonin Receptor Binding : Compounds related to this structure have exhibited nanomolar affinities for serotonin receptors, suggesting potential as therapeutic agents in neuropharmacology.

3. Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential use in cancer therapy. Research has indicated that piperazine derivatives can act as tubulin inhibitors, mimicking the action of established anticancer drugs .

  • Cell Proliferation Inhibition : Preliminary studies have shown that certain derivatives can significantly inhibit cell proliferation in cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperazine or pyridine rings can enhance its potency and selectivity for various targets.

ModificationEffect on Activity
Methyl group additionIncreased antimicrobial activity
Substitution on pyridineEnhanced receptor affinity

Case Studies and Research Findings

Several studies have focused on the biological evaluation of piperazine derivatives:

  • A study published in International Journal of Research & Review highlighted the neuropharmacological effects of piperazine derivatives, noting their ability to modulate neurotransmitter systems effectively .
  • Another research article documented the synthesis of various piperazine derivatives and their subsequent biological evaluations against plant pathogens and insect pests, showcasing their broad-spectrum bioactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves coupling a substituted pyridine precursor with piperazine. For example, nitration of pyridin-2-amine followed by substitution with piperazine yields intermediates like 1-(3-nitropyridin-2-yl)piperazine (as seen in analogous syntheses) . Characterization relies on elemental analysis, NMR (e.g., 1H and 13C for confirming substitution patterns), and high-resolution mass spectrometry (HRMS) to verify molecular weights . Purity is assessed via HPLC or TLC, with spectral data cross-referenced against computational predictions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific data for this compound is limited, general piperazine derivative protocols apply. Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Storage should be in airtight containers under inert gas (e.g., N2) to minimize degradation. Toxicity screenings suggest low acute toxicity for modified piperazines, but structural analogs may cause irritation .

Q. How is the antiplatelet activity of this compound experimentally evaluated?

  • Methodological Answer : Antiplatelet assays include:

  • ADP-induced platelet aggregation : Platelet-rich plasma (PRP) is treated with the compound, and aggregation is measured via turbidimetry.
  • Thromboxane B2 (TXB2) inhibition : ELISA quantifies TXB2 levels after platelet activation.
    Studies on modified piperazines show reduced activity compared to parent compounds, likely due to steric hindrance from substituents like tert-butyl groups .

Advanced Research Questions

Q. How does the tert-butyl substituent at the 5-position of the pyridine ring influence receptor binding and selectivity?

  • Methodological Answer : The bulky tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets (e.g., serotonin receptors). However, steric effects may reduce binding affinity. Computational docking studies (e.g., with 5-HT7 receptors) show that substituent orientation (coplanar vs. perpendicular to the piperazine ring) critically modulates agonist/antagonist activity . For example, in PLpro inhibitors, methyl substituents at the 4-position of piperazine improved activity by 10-fold compared to 2- or 3-positions .

Q. What strategies optimize the compound’s stability and bioavailability in preclinical studies?

  • Methodological Answer :

  • Stability : Cyclic voltammetry identifies oxidation-prone sites; tert-butyl groups may protect the pyridine ring from metabolic degradation.
  • Bioavailability : LogP calculations guide structural tweaks (e.g., introducing polar groups like hydroxyethyl) to balance solubility and membrane permeability. Piperazine derivatives with β-cyclodextrin inclusion complexes show reduced toxicity but require activity trade-offs .
  • In vivo pharmacokinetics : Radiolabeling (e.g., 99mTc) tracks biodistribution in rodent models, revealing hepatic clearance pathways .

Q. How do structural modifications of the piperazine core affect dipeptidyl peptidase IV (DPP-IV) inhibitory activity?

  • Methodological Answer : QSAR studies on β-amino amide scaffolds reveal that electron-withdrawing groups (e.g., trifluoromethyl) at the 3rd position of the aryl ring enhance DPP-IV inhibition by 20–30% compared to electron-donating groups. Piperazine flexibility (e.g., N-methylation) also modulates binding to the S2 pocket . For instance, replacing piperazine with rigidified bridged analogs disrupts salt bridges, reducing activity .

Data Contradictions and Resolution

  • Contradiction : Beta-cyclodextrin-modified piperazines show reduced biological activity despite lower toxicity , whereas tert-butyl groups in arylpiperazines enhance receptor binding .
    • Resolution : Beta-cyclodextrin may sterically hinder target interactions, while tert-butyl groups improve lipophilicity without blocking key binding sites. Computational modeling (e.g., molecular dynamics simulations) can reconcile these effects by mapping steric and electronic contributions.

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